molecular formula C9H9Cl2NO2 B13927111 Isopropyl 2,6-dichloronicotinate

Isopropyl 2,6-dichloronicotinate

Cat. No.: B13927111
M. Wt: 234.08 g/mol
InChI Key: ZSEDBQHPMGGWEQ-UHFFFAOYSA-N
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Description

Isopropyl 2,6-dichloronicotinate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,6-dichloronicotinate typically involves the esterification of 2,6-dichloronicotinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,6-dichloronicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloronicotinic acid and isopropyl alcohol in the presence of a strong acid or base.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve heating and the use of a solvent, such as ethanol or dimethylformamide.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

    Oxidation and Reduction: Specific reagents and conditions would vary based on the target product.

Major Products

    Substitution Reactions: Products include various substituted nicotinates, depending on the nucleophile used.

    Hydrolysis: The major products are 2,6-dichloronicotinic acid and isopropyl alcohol.

    Oxidation and Reduction: Products would depend on the specific redox reaction performed.

Scientific Research Applications

Isopropyl 2,6-dichloronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of isopropyl 2,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ester group can influence its binding affinity and reactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6-dichloronicotinate: Similar in structure but with an ethyl ester group instead of isopropyl.

    Methyl 2,6-dichloronicotinate: Contains a methyl ester group.

    2,6-Dichloronicotinic acid: The parent acid form without esterification.

Uniqueness

Isopropyl 2,6-dichloronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct properties make it suitable for specific applications where other derivatives may not be as effective.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

propan-2-yl 2,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-4-7(10)12-8(6)11/h3-5H,1-2H3

InChI Key

ZSEDBQHPMGGWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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